3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione
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Overview
Description
3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound interacts with DNA, which plays a crucial role in biological activities like transcription, replication, and translation of genes .
Mode of Action
The compound interacts with its target, DNA, via the minor groove binding . This interaction is critical for understanding the mechanism of action and designing specific DNA binders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione typically involves the reaction of 4-fluorobenzyl chloride with 5,5-dimethylhydantoin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Scientific Research Applications
3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorobenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 4-(4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione
- 3-(4-fluorobenzyl)-5,5-dimethylhydantoin
Uniqueness
3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is unique due to its specific imidazole ring structure combined with the fluorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGCWDDLGZBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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